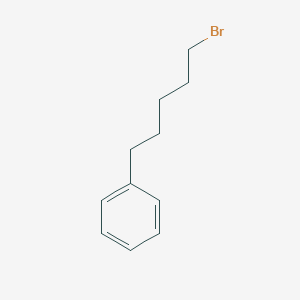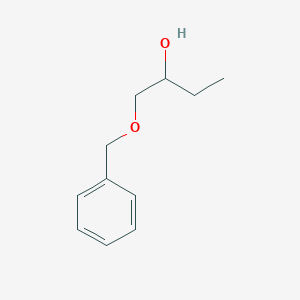
1-Benzyloxy-2-butanol
Descripción general
Descripción
1-Benzyloxy-2-butanol is a chemical compound with the molecular formula C11H16O2 and a molecular weight of 180.24400 . It is also known by the common name Tetramethylene glycol monobenzyl ether .
Synthesis Analysis
The synthesis of 1-Benzyloxy-2-butanol involves several steps. The process starts with 1,2-Epoxybutane and Benzaldehyde, which undergo a reaction to form 1-Benzyloxy-2-butanol . This reaction is mentioned in a paper by Molinaro and Jamison .Molecular Structure Analysis
The molecular structure of 1-Benzyloxy-2-butanol consists of 11 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The exact mass is 180.11500 .Physical And Chemical Properties Analysis
1-Benzyloxy-2-butanol has a density of 1.023g/cm3 and a boiling point of 280.7ºC at 760 mmHg . The flash point is 114ºC .Aplicaciones Científicas De Investigación
Asymmetric Induction in Friedel-Crafts Reaction : The alkylation of benzene with (+)-1,2-epoxybutane, which involves a compound similar to 1-Benzyloxy-2-butanol, results in optically active 2-phenyl-1-butanol and 3-phenyl-1-butanol. The study discusses the asymmetric induction and proposes a mechanism based on the stability of transition state conformations (Nakajima, Nakamoto, & Suga, 1975).
Synthesis of Unsaturated Sulfones : Research on the synthesis of (−)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone from (−)-(S)-2-(Benzyloxy)propanal has been conducted. This process involves various reactions, including O-alkylation, and serves as a precursor for unsaturated sulfones (Enders, Berg, & Jandeleit, 2003).
Stereochemistry of Friedel-Crafts Reaction : A study on the Friedel-Crafts alkylation of benzene with (+)-2-methyloxetane, involving compounds related to 1-Benzyloxy-2-butanol, has been conducted to understand the stereochemistry of the reaction and the formation of by-products (Segi et al., 1982).
Benzylation of Alcohols : A study has been conducted on the use of 2-Benzyloxy-1-methylpyridinium triflate for converting alcohols into benzyl ethers. This process occurs in good to excellent yield, highlighting its potential application in benzylation reactions (Poon & Dudley, 2006).
Solubility and Thermodynamics of Anticancer Compounds : Research into the solubility of N′-(1-(N-(methyl) benzylaminomethyl)-2-oxoindolin-3-ylidene)-2-(benzyloxy) benzohydrazide, a newly synthesized anticancer compound, has been conducted in various solvents. The study provides insights into the solubility behavior and thermodynamics of the compound, useful for its purification and dosage form design (Shakeel et al., 2016).
Oxidations by Methyl(trifluoromethyl)dioxirane : A study on the oxidation of secondary alcohols like 2-butanol by methyl(trifluoromethyl)dioxirane, leading to the formation of ketones, has been conducted. This research contributes to understanding the oxidation processes of alcohols and has potential implications in organic synthesis (Mello et al., 1991).
1-Butanol Production from Carbon Dioxide : Research has been conducted on the metabolic engineering of cyanobacteria for the production of 1-butanol from CO2. This study is significant for developing sustainable methods of producing chemicals and fuels directly from CO2 (Lan & Liao, 2011).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-phenylmethoxybutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNXMTHJYVSJGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00933460 | |
| Record name | 1-(Benzyloxy)butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyloxy-2-butanol | |
CAS RN |
14869-00-2 | |
| Record name | 1-(Benzyloxy)butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

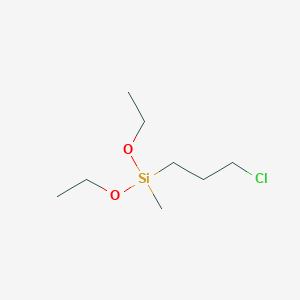
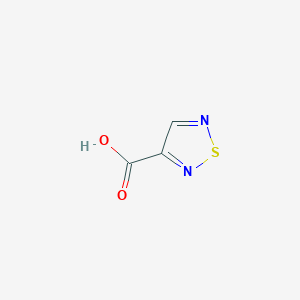
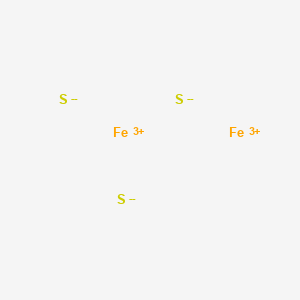
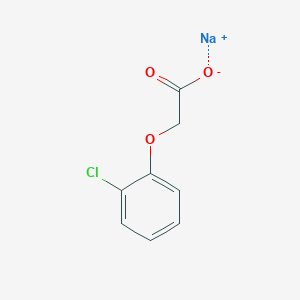
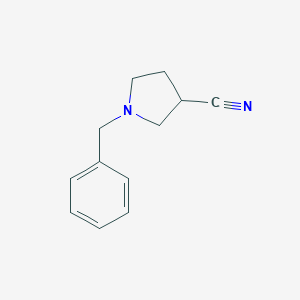
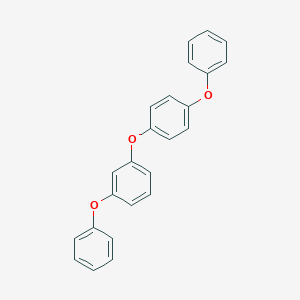
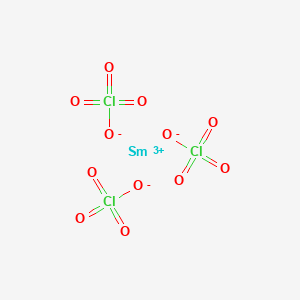
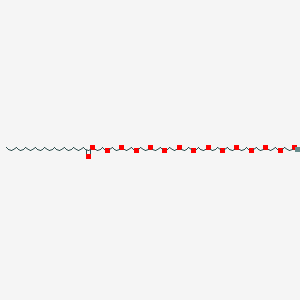
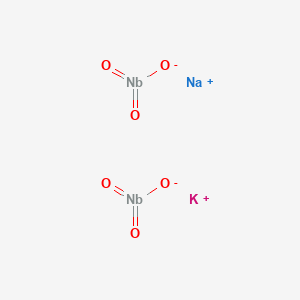
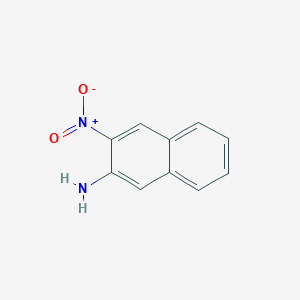
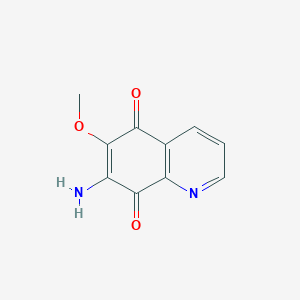

![Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate](/img/structure/B77546.png)
